7-Hydroxywarfarin

Description

a warfarin metabolite

Structure

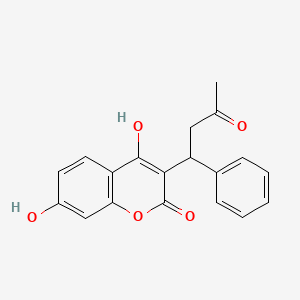

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYEJMLNMTTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939074 | |

| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17834-03-6 | |

| Record name | 7-Hydroxywarfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxywarfarin: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The document details its discovery through metabolic studies of warfarin, its enzymatic synthesis via cytochrome P450 enzymes, and discusses the approaches to its chemical synthesis. Quantitative data on its biochemical and pharmacokinetic properties are summarized in tabular format for easy reference. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also provided to support further research and development in this area.

Discovery of this compound

The discovery of this compound is intrinsically linked to the extensive research on the metabolism of warfarin, a cornerstone of oral anticoagulant therapy. Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer exhibiting 2-5 times greater anticoagulant potency. Early metabolic studies in the latter half of the 20th century focused on identifying the metabolic fate of warfarin in humans and laboratory animals to understand its pharmacokinetic and pharmacodynamic variability.

It was established that warfarin undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Through these investigations, this compound was identified as a major metabolite, particularly of the more potent (S)-warfarin.[1][2] This hydroxylation at the 7th position of the coumarin ring is a critical step in the detoxification and clearance of warfarin, as this compound is an inactive metabolite with significantly reduced anticoagulant activity.[1] The formation of (S)-7-hydroxywarfarin is now recognized as the principal metabolic pathway for terminating the biological activity of the more active warfarin enantiomer in humans.[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: enzymatic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers a controlled method for producing the compound in a laboratory setting.

Enzymatic Synthesis

The primary route of this compound formation in vivo is through the enzymatic hydroxylation of warfarin. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Specifically, CYP2C9 exhibits high regioselectivity and stereoselectivity for the 7-hydroxylation of (S)-warfarin. The reaction involves the insertion of a hydroxyl group at the C7 position of the warfarin molecule.

The enzymatic synthesis can be replicated in vitro using human liver microsomes or recombinant CYP2C9 enzymes. These systems are invaluable for studying the kinetics of warfarin metabolism and for investigating potential drug-drug interactions that may inhibit or induce CYP2C9 activity, thereby affecting warfarin clearance and efficacy.

Chemical Synthesis

Based on the general principles of coumarin chemistry, a plausible synthetic route for this compound would likely involve the following key steps:

-

Synthesis of a 4,7-dihydroxycoumarin intermediate: This could be achieved through a Pechmann condensation or a similar reaction, starting from a suitably protected resorcinol derivative.

-

Michael addition: The 4,7-dihydroxycoumarin intermediate would then undergo a Michael addition reaction with benzylideneacetone (4-phenyl-3-buten-2-one). This reaction is the classic method for constructing the warfarin backbone.

Further research into historical chemical literature or modern synthetic adaptations would be necessary to establish a detailed and optimized protocol for the chemical synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and other warfarin metabolites with CYP2C9, as well as the kinetics of warfarin metabolism.

Table 1: Inhibition of Recombinant CYP2C9 Activity by Warfarin Metabolites

| Compound | Inhibition Mechanism | Ki (μM) (95% CI) |

| This compound | Competitive | 10 (7.5 – 14) |

| 10-Hydroxywarfarin | Competitive | 0.94 (0.74 – 1.2) |

| 4'-Hydroxywarfarin | Mixed | 17 (10 – 33) |

| 8-Hydroxywarfarin | Mixed | 21 (11 – 54) |

| 6-Hydroxywarfarin | None | >170 |

Data extracted from a study on the inhibition of CYP2C9 by hydroxywarfarin metabolites.

Table 2: Michaelis-Menten Kinetic Constants for (S)-Warfarin 7-Hydroxylation

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |

| cDNA-expressed CYP2C9 | 2.6 | Not Reported |

| Human Liver Microsomes | 5.2 (4.3 - 6.1) | 173 (165 - 182) |

Data from studies on warfarin metabolism by CYP2C9.

Experimental Protocols

Protocol for IC50 Determination of Hydroxywarfarin Inhibition of Recombinant CYP2C9 Activity

This protocol is adapted from studies investigating the inhibitory potential of hydroxywarfarins on CYP2C9 activity.

Materials:

-

Recombinant human CYP2C9 enzyme

-

Hydroxywarfarin isomers (7-OH, 10-OH, 8-OH, 4'-OH, 6-OH warfarin)

-

(S)-Warfarin (substrate)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of each hydroxywarfarin inhibitor in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the recombinant CYP2C9 enzyme, potassium phosphate buffer, and the NADPH regenerating system.

-

Add varying concentrations of the hydroxywarfarin inhibitor to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate, (S)-warfarin, at a concentration near its Km for CYP2C9.

-

Incubate the reaction at 37°C for a specified time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the product (e.g., 6-hydroxywarfarin if this compound is the inhibitor) using a validated LC-MS/MS method.

-

Calculate the rate of product formation at each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol for Steady-State Metabolism of (S)-Warfarin by Human Liver Microsomes

This protocol is based on methods used to determine the kinetic parameters of warfarin metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(S)-Warfarin

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of (S)-warfarin in the reaction buffer.

-

In microcentrifuge tubes, combine the HLMs and potassium phosphate buffer.

-

Add the different concentrations of (S)-warfarin to the tubes.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reactions by adding the NADPH regenerating system.

-

Incubate at 37°C for a time that ensures linear product formation.

-

Stop the reactions with a quenching solution.

-

Process the samples by centrifugation to remove precipitated proteins.

-

Quantify the formation of this compound in the supernatant using LC-MS/MS.

-

Plot the reaction velocity (rate of this compound formation) against the substrate concentration ((S)-warfarin).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Warfarin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of (R)- and (S)-warfarin, highlighting the central role of CYP2C9 in the formation of this compound from the more potent (S)-enantiomer.

References

7-Hydroxywarfarin: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxywarfarin is the principal metabolite of the S-enantiomer of warfarin, the most widely prescribed oral anticoagulant. The formation of this compound, primarily catalyzed by the cytochrome P450 enzyme CYP2C9, is a critical step in the detoxification and clearance of the pharmacologically more potent S-warfarin.[1][2][3] While generally considered an inactive metabolite in terms of direct anticoagulant effect, this compound plays a significant role in the overall pharmacokinetic and pharmacodynamic profile of warfarin. Its rate of formation is a key determinant of inter-individual variability in warfarin dosage requirements, and it can modulate the metabolism of its parent compound through feedback inhibition.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Core Mechanism of Action

The mechanism of action of this compound is twofold: it is the product of the primary metabolic inactivation pathway for S-warfarin, and it acts as a competitive inhibitor of the enzyme responsible for its own formation, CYP2C9.

Formation of this compound

Warfarin is administered as a racemic mixture of R- and S-enantiomers. S-warfarin is 3-5 times more potent as a vitamin K antagonist than R-warfarin. The hydroxylation of S-warfarin at the 7-position to form this compound is the main route of its metabolism, predominantly mediated by CYP2C9 in the liver. This metabolic conversion renders the molecule less active and facilitates its elimination from the body. The R-enantiomer of warfarin can also be metabolized to this compound, but this is a minor pathway catalyzed by CYP1A2 and CYP2C8.

Feedback Inhibition of CYP2C9

This compound has been shown to act as a competitive inhibitor of CYP2C9. By binding to the active site of the enzyme, it can reduce the rate of metabolism of S-warfarin. This feedback inhibition mechanism can contribute to the complex dose-response relationship of warfarin and may be clinically relevant, especially in individuals with genetic polymorphisms that affect CYP2C9 activity.

Direct Anticoagulant Activity

This compound is widely regarded as an inactive metabolite with minimal to no direct inhibitory effect on Vitamin K Epoxide Reductase (VKORC1), the molecular target of warfarin. While some sources mention a general "anticoagulant activity," dedicated studies on its direct interaction with VKORC1 are lacking in the readily available literature, and the consensus in pharmacological literature points towards its insignificance as a direct anticoagulant.

Quantitative Data

The following tables summarize key quantitative data related to the formation and activity of this compound.

Table 1: Plasma Concentrations of Warfarin and this compound in Patients

| Analyte | Mean Plasma Concentration (μg/mL) | Concentration Range (μg/mL) | Study Population | Reference(s) |

| Warfarin | 3.47 ± 1.87 (SD) | 0.1 - 5.0 | 185 patients on warfarin therapy | |

| This compound | 1.25 ± 0.81 (SD) | 0.05 - 5.0 | 185 patients on warfarin therapy | |

| Warfarin | 1.3 ± 0.5 (SD) | 0.4 - 3.3 | 105 patients with atrial fibrillation |

Table 2: Kinetic Parameters for the Formation and Inhibition of this compound

| Parameter | Value | Enzyme Source | Substrate | Product/Inhibitor | Reference(s) |

| Formation Kinetics | |||||

| Km | 2.3 μM (1.9 to 2.7, 95% CI) | Recombinant CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | |

| Vmax | 68 pmol/min/nmol P450 (65 to 71, 95% CI) | Recombinant CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | |

| Km | 5.2 μM (4.3 to 6.1, 95% CI) | Human Liver Microsomes | S-Warfarin | S-7-Hydroxywarfarin | |

| Vmax | 173 pmol/min/mg protein (165 to 182, 95% CI) | Human Liver Microsomes | S-Warfarin | S-7-Hydroxywarfarin | |

| Inhibition Kinetics | |||||

| IC50 | ~20.8 μM | Recombinant CYP2C9 | S-Warfarin | Racemic this compound | |

| Ki | 10 μM (7.5 - 14, 95% CI) | Recombinant CYP2C9 | S-Warfarin | Racemic this compound | |

| Ki | ~44.2 μM | Human Liver Microsomes | S-Warfarin | Racemic this compound |

Signaling and Metabolic Pathways

The primary pathway involving this compound is the metabolic cascade of warfarin.

Metabolic pathway of R- and S-warfarin to this compound and its subsequent metabolism.

The feedback inhibition of CYP2C9 by this compound can be visualized as a negative feedback loop.

Feedback inhibition of CYP2C9 by this compound.

Experimental Protocols

Protocol 1: Quantification of Warfarin and this compound in Human Plasma by HPLC-UV

This protocol is adapted from methodologies described in several studies.

1. Sample Preparation (Solid-Phase Extraction) 1.1. Condition a C18 solid-phase extraction cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water. 1.2. To 1 mL of human plasma, add an internal standard (e.g., carbamazepine or p-chlorowarfarin). 1.3. Vortex the plasma sample and load it onto the conditioned C18 cartridge. 1.4. Wash the cartridge with 2 mL of water to remove interfering substances. 1.5. Elute warfarin and this compound from the cartridge with 2 mL of acetonitrile. 1.6. Evaporate the eluate to dryness under a stream of nitrogen at 40-60°C. 1.7. Reconstitute the dried residue in 200 µL of the mobile phase.

2. HPLC-UV Analysis 2.1. HPLC System: A standard HPLC system with a UV detector. 2.2. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). 2.3. Mobile Phase: A mixture of isopropanol and potassium phosphate buffer (e.g., 40:60 v/v). For enantiomeric separation, a chiral column (e.g., Chiral CD-Ph) with a mobile phase of 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) can be used. 2.4. Flow Rate: 1.0 mL/min. 2.5. Injection Volume: 50 µL. 2.6. Detection: UV absorbance at 308 nm. 2.7. Quantification: Create a standard curve using known concentrations of warfarin and this compound in drug-free plasma.

Protocol 2: In Vitro CYP2C9 Inhibition Assay

This protocol is based on the methodology for studying the inhibition of S-warfarin metabolism.

1. Reaction Mixture Preparation 1.1. Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2C9), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4). 1.2. Add varying concentrations of this compound (the inhibitor) to the reaction mixture. 1.3. Pre-incubate the mixture at 37°C for 5-10 minutes.

2. Initiation and Termination of Reaction 2.1. Initiate the reaction by adding S-warfarin (the substrate) to the pre-incubated mixture. 2.2. Incubate at 37°C for a specified time (e.g., 30-60 minutes). 2.3. Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

3. Analysis 3.1. Centrifuge the terminated reaction mixture to pellet the protein. 3.2. Analyze the supernatant for the formation of 6-hydroxywarfarin (as a marker of CYP2C9 activity when this compound is the inhibitor to avoid analytical interference) using a validated HPLC method (as described in Protocol 1).

4. Data Analysis 4.1. Determine the rate of metabolite formation at each inhibitor concentration. 4.2. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. 4.3. Determine the inhibition constant (Ki) using non-linear regression analysis of the data with appropriate kinetic models (e.g., competitive inhibition).

A general workflow for these experiments is as follows:

References

- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays and applications in warfarin metabolism: what we know, how we know it and what we need to know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

7-Hydroxywarfarin Metabolic Pathways in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of 7-hydroxywarfarin in humans. The document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic processes to support research and development in drug metabolism and pharmacokinetics.

Introduction

Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The metabolic fate of these enantiomers is a critical determinant of the drug's therapeutic efficacy and safety profile. A primary metabolic route is the hydroxylation of the coumarin ring, leading to various hydroxylated metabolites. Among these, this compound is a significant metabolite, particularly for the more potent S-enantiomer. Understanding the enzymes responsible for the formation and subsequent clearance of this compound is crucial for predicting drug-drug interactions, understanding interindividual variability in response, and developing safer anticoagulant therapies. This guide focuses on the core metabolic pathways of this compound, encompassing its formation via cytochrome P450 enzymes and its subsequent phase II conjugation reactions.

Phase I Metabolism: Formation of this compound

The formation of this compound is an enantiomer-specific process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

S-7-hydroxywarfarin: The 7-hydroxylation of S-warfarin is predominantly and efficiently catalyzed by CYP2C9 .[1][2] This pathway is the major route for the clearance of the more potent S-enantiomer.[1]

-

R-7-hydroxywarfarin: The formation of R-7-hydroxywarfarin is catalyzed by multiple enzymes, with significant contributions from CYP1A2 and CYP2C19 .[3][4]

The kinetic parameters for these reactions have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant cDNA-expressed enzymes.

Quantitative Data: Enzyme Kinetics of this compound Formation

The following tables summarize the key kinetic parameters for the formation of this compound from its respective warfarin enantiomers.

Table 1: Kinetic Parameters for S-Warfarin 7-Hydroxylation by CYP2C9

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |

| Human Liver Microsomes | 5.2 (4.3-6.1) | 173 (165-182) pmol/min/mg protein | |

| Human Liver Microsomes | 3.3 ± 0.3 | 6.9 ± 0.2 pmol/min/mg protein | |

| Recombinant CYP2C9.1 | 2.3 (1.9-2.7) | 68 (65-71) pmol/min/nmol P450 | |

| Recombinant CYP2C9 | 2.8 | 0.068 nmol/min/nmol P450 |

Table 2: Kinetic Parameters for R-Warfarin 7-Hydroxylation

| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| Recombinant CYP2C19 | Data not consistently reported for 7-hydroxylation specifically | Data not consistently reported for 7-hydroxylation specifically | |

| Recombinant CYP1A2 | Does not significantly produce R-7-hydroxywarfarin | Does not significantly produce R-7-hydroxywarfarin |

Note: While CYP1A2 and CYP2C19 are implicated in R-warfarin metabolism, specific kinetic parameters for 7-hydroxylation are not as well-defined as for S-warfarin and CYP2C9. Studies often report on the formation of multiple hydroxymetabolites (6-, 7-, and 8-hydroxywarfarin) concurrently.

Phase II Metabolism: Conjugation of this compound

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Glucuronidation: Both R- and S-7-hydroxywarfarin are substrates for several UGT isoforms. Notably, UGT1A1 and the extrahepatic UGT1A10 show significant activity towards this compound. Studies have shown that UGT1A1 has a higher capacity for S-7-hydroxywarfarin glucuronidation, while UGT1A10 is more efficient with R-7-hydroxywarfarin.

-

Sulfation: The role of sulfotransferases (SULTs) in the metabolism of this compound in humans appears to be minor compared to glucuronidation. While sulfation is a known phase II pathway for some xenobiotics, specific data on the sulfation of this compound in humans is limited.

Quantitative Data: Enzyme Kinetics of this compound Glucuronidation

The following table summarizes the kinetic parameters for the glucuronidation of this compound enantiomers by key UGT isoforms.

Table 3: Kinetic Parameters for this compound Glucuronidation by UGTs

| Substrate | Enzyme | Km (μM) | Vmax (μM/min/mg protein or relative activity) | Reference |

| Racemic 7-OH-Warfarin | UGT1A1 | Not specified | 4-fold more efficient than UGT1A10 | |

| Racemic 7-OH-Warfarin | UGT1A10 | Not specified | High activity | |

| R-7-OH-Warfarin | UGT1A1 | 130 | Not specified | |

| S-7-OH-Warfarin | UGT1A1 | 230 | Not specified | |

| R-7-OH-Warfarin | Human Liver Microsomes | 121 | Not specified | |

| S-7-OH-Warfarin | Human Liver Microsomes | 927 | Not specified |

Genetic Polymorphisms

Genetic variations in the genes encoding metabolizing enzymes can significantly impact the pharmacokinetics of warfarin and its metabolites.

-

CYP2C9 Polymorphisms: The most well-characterized polymorphisms affecting warfarin metabolism are in the CYP2C9 gene. The CYP2C92 and CYP2C9 3 alleles result in enzymes with reduced catalytic activity. Individuals carrying these variants exhibit decreased clearance of S-warfarin, leading to higher plasma concentrations and an increased risk of bleeding. This is due to impaired formation of S-7-hydroxywarfarin.

Inhibition of this compound Metabolism

The formation of this compound, particularly S-7-hydroxywarfarin, is susceptible to inhibition by various drugs, which can lead to clinically significant drug-drug interactions.

-

CYP2C9 Inhibitors: Numerous drugs are known to inhibit CYP2C9 and thus reduce the formation of S-7-hydroxywarfarin. This inhibition can lead to an accumulation of the active S-warfarin, potentiating its anticoagulant effect.

Quantitative Data: Inhibition of S-Warfarin 7-Hydroxylation

Table 4: Inhibition Constants (Ki) for S-Warfarin 7-Hydroxylation

| Inhibitor | Inhibition Type | Ki (μM) | Reference |

| Sulfaphenazole | Competitive | 0.5 | |

| Tolbutamide | Competitive | ~100 | |

| R-Warfarin | Non-competitive | ~150 | |

| R-Warfarin | Competitive | 6.0 - 6.9 | |

| Fluconazole (in vivo) | Competitive | 17.9 - 30.7 | |

| Sulfinpyrazone Sulfide | Not specified | 17 | |

| Noscapine | Competitive | 4.6 ± 0.4 | |

| Sesamin | Non-competitive | 0.202 ± 0.018 |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of this compound formation or its subsequent metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Warfarin enantiomers (R- or S-warfarin) or this compound enantiomers

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system (for Phase I) or UDPGA (for Phase II)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (for UGT assays to permeabilize microsomal vesicles)

-

Organic solvent (e.g., ice-cold methanol or ethyl acetate) for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and the substrate (warfarin or this compound) at various concentrations.

-

For UGT assays, include UDPGA (e.g., 4 mM), MgCl₂ (e.g., 3.3 mM), and alamethicin.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the cofactor (NADPH regenerating system for CYP-mediated reactions or UDPGA for UGT-mediated reactions).

-

Incubate at 37°C for a predetermined time (e.g., up to 60 minutes), ensuring linear reaction velocity.

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of metabolites using a validated analytical method.

Recombinant Enzyme Assays

Objective: To determine the kinetic parameters of a specific enzyme (e.g., CYP2C9, UGT1A1) for this compound formation or metabolism.

Procedure: The protocol is similar to the HLM assay, but instead of HLMs, a specific recombinant human enzyme (e.g., expressed in baculovirus-infected insect cells) is used. This allows for the characterization of a single enzyme's contribution to the metabolic pathway.

Analytical Methodology: HPLC-MS/MS

Objective: To separate and quantify warfarin, this compound, and other metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A chiral column (e.g., Chiral CD-Ph) is required for the separation of enantiomers. For achiral separations of metabolites, a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.6) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of S-Warfarin to S-7-Hydroxywarfarin and its Glucuronide

Caption: Metabolism of S-Warfarin to its 7-hydroxy and glucuronide conjugates.

Metabolic Pathway of R-Warfarin to R-7-Hydroxywarfarin and its Glucuronide

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cytochrome P450 2C9 in 7-Hydroxywarfarin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2C9 (CYP2C9) enzyme in the metabolism of warfarin, specifically focusing on the formation of its major, inactive metabolite, 7-hydroxywarfarin. Understanding this metabolic pathway is crucial for predicting drug efficacy, minimizing adverse drug reactions, and developing personalized medicine strategies for patients undergoing anticoagulant therapy.

Executive Summary

Warfarin, a widely prescribed anticoagulant, exhibits significant interindividual variability in dose requirements, largely attributable to genetic polymorphisms in the CYP2C9 gene. CYP2C9 is the primary enzyme responsible for the metabolic clearance of the more potent (S)-enantiomer of warfarin. The 7-hydroxylation of (S)-warfarin is the principal metabolic pathway, leading to the formation of an inactive metabolite and effectively terminating the drug's anticoagulant activity. This guide synthesizes key quantitative data, details common experimental protocols for studying this interaction, and provides visual representations of the metabolic pathway and experimental workflows.

Quantitative Analysis of CYP2C9-Mediated 7-Hydroxylation of (S)-Warfarin

The enzymatic activity of CYP2C9 in metabolizing (S)-warfarin to this compound can be quantified by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Reference |

| Human Liver Microsomes | (S)-Warfarin | 5.2 (95% CI: 4.3 to 6.1) | 173 pmol/min/mg protein (95% CI: 165 to 182) | [1] |

| Human Liver Microsomes | (S)-Warfarin | 3.7 | 10.5 pmol/min/mg protein | [2] |

| Recombinant CYP2C9 | (S)-Warfarin | 3.3 (95% CI: 2.6 to 4.0) | 46 pmol/min/nmol P450 (95% CI: 43 to 49) | [1] |

| Immobilized Recombinant CYP2C9 | (S)-Warfarin | 3.03 ± 0.38 | 0.1 ± 0.002 min⁻¹ | [3][4] |

Genetic variants of CYP2C9 significantly impact its metabolic capacity. The CYP2C92 and CYP2C93 alleles are associated with reduced enzyme activity, leading to decreased clearance of (S)-warfarin.

| Genotype | Effect on (S)-Warfarin Clearance Compared to CYP2C91/1 | Reference |

| CYP2C91/2 | 25% reduction | |

| CYP2C91/3 | 39% reduction | |

| Carriers of 2 variant alleles | 47% reduction | |

| CYP2C91/3 | 56% decrease | |

| CYP2C92/3 | 70% decrease | |

| CYP2C93/3 | 75% decrease |

Inhibition of CYP2C9 can also significantly alter warfarin metabolism. Notably, hydroxywarfarin metabolites themselves can act as competitive inhibitors.

| Inhibitor | Ki (μM) | Type of Inhibition | Reference |

| This compound | ~14.85 (4.5-fold higher than Km for S-warfarin) | Competitive | |

| 10-Hydroxywarfarin | ~0.73 (2.5-fold lower than Km for S-warfarin) | Competitive | |

| Sesamin | 0.202 ± 0.018 | Non-competitive | |

| Fluvoxamine | 13.0 (range: 8.4-18.7) | Not specified | |

| Iguratimod | 6.74 (HLMs), 4.23 (rCYP2C9.1) | Competitive |

Experimental Protocols

The following sections detail common methodologies for investigating the role of CYP2C9 in this compound formation.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is a standard method to study the kinetics of drug metabolism in a system that contains a mixture of liver enzymes.

-

Preparation of Incubation Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes (typically 0.1-0.5 mg/mL final concentration).

-

Incorporate a series of (S)-warfarin concentrations (e.g., 0.5 to 50 µM).

-

For inhibition studies, pre-incubate the microsomes with the inhibitor for a defined period before adding the substrate.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂).

-

-

Incubation and Termination:

-

Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.

-

Metabolism using Recombinant CYP2C9 Enzymes

This method allows for the study of a specific CYP isoform in isolation, eliminating confounding metabolic activities from other enzymes present in HLMs.

-

Reaction System Preparation:

-

Use a commercially available recombinant human CYP2C9 enzyme co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., baculovirus-infected insect cell microsomes).

-

Prepare a reaction mixture similar to the HLM protocol, containing buffer, the recombinant enzyme, and a range of (S)-warfarin concentrations.

-

-

Reaction Initiation and Incubation:

-

Follow the same procedure as for HLMs, initiating the reaction with an NADPH-generating system and incubating at 37°C.

-

-

Termination and Analysis:

-

Terminate the reaction and process the samples as described for the HLM protocol.

-

Quantify the formation of this compound using HPLC-UV or LC-MS/MS.

-

Visualizations

Metabolic Pathway of (S)-Warfarin to (S)-7-Hydroxywarfarin

Caption: Metabolic conversion of (S)-warfarin to (S)-7-hydroxywarfarin by CYP2C9.

Experimental Workflow for In Vitro Warfarin Metabolism Assay

Caption: Workflow for in vitro analysis of (S)-warfarin 7-hydroxylation.

Conclusion

The 7-hydroxylation of (S)-warfarin by CYP2C9 is a critical determinant of the drug's therapeutic effect and safety profile. Genetic polymorphisms in CYP2C9 significantly alter its metabolic activity, necessitating genotype-guided dosing strategies to optimize patient outcomes. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the nuances of warfarin metabolism and to develop safer and more effective anticoagulant therapies. The potential for product inhibition by hydroxywarfarin metabolites also highlights the complexity of in vivo drug metabolism and warrants further investigation.

References

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

7-Hydroxywarfarin as a biomarker for CYP2C9 activity.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 7-hydroxywarfarin as a biomarker for cytochrome P450 2C9 (CYP2C9) enzyme activity. Understanding the metabolic pathway of warfarin, particularly the role of CYP2C9 in the formation of this compound, is crucial for drug development, clinical pharmacology, and personalized medicine. This document details the scientific basis for this biomarker, experimental protocols for its measurement, and the interpretation of resulting data.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, meaning that small variations in its plasma concentration can lead to significant differences in therapeutic effect and adverse reactions.[1] The drug is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is 3-5 times more potent than the (R)-enantiomer in its anticoagulant effect.[1][2] The metabolic clearance of the more potent (S)-warfarin is predominantly mediated by the polymorphic enzyme CYP2C9, leading to the formation of the inactive metabolite, this compound.[2][3] Consequently, the rate of this compound formation serves as a direct indicator of CYP2C9 metabolic activity.

Genetic polymorphisms in the CYP2C9 gene are a major source of interindividual variability in warfarin metabolism and dose requirements. Individuals carrying variant alleles such as CYP2C92 and CYP2C93 exhibit reduced enzyme activity, leading to decreased clearance of (S)-warfarin and an increased risk of bleeding complications at standard doses. Therefore, assessing CYP2C9 activity is critical for optimizing warfarin therapy and for evaluating the potential for drug-drug interactions (DDIs) with new chemical entities that may be substrates or inhibitors of this enzyme.

Warfarin Metabolism and the Role of CYP2C9

The metabolic pathway of warfarin is complex, with different cytochrome P450 enzymes responsible for the metabolism of the (R)- and (S)-enantiomers. As depicted in the diagram below, CYP2C9 is the principal enzyme responsible for the 7-hydroxylation of (S)-warfarin, the primary route of its inactivation. Other enzymes like CYP1A2, CYP3A4, and CYP2C19 are more involved in the metabolism of the less potent (R)-warfarin.

Figure 1: Warfarin Metabolic Pathway.

Quantitative Data on CYP2C9-Mediated Warfarin Metabolism

The following tables summarize key quantitative data related to the metabolism of warfarin by CYP2C9 and the impact of genetic polymorphisms.

Table 1: Michaelis-Menten Constants (Km) for (S)-Warfarin 7-Hydroxylation

| Enzyme Source | Km (μM) | Reference |

| Recombinant CYP2C9 | 2.3 - 3.3 | |

| Human Liver Microsomes | 5.2 |

Table 2: Impact of CYP2C9 Genotype on (S)-Warfarin Plasma Clearance

| Genotype | Decrease in (S)-Warfarin Clearance vs. 1/1 | Reference |

| 1/2 | ~30% | |

| 1/3 | 56% | |

| 2/3 | 70% | |

| 3/3 | 75% |

Table 3: Typical Plasma Concentrations in Patients on Warfarin Therapy

| Analyte | Mean Concentration (μg/mL) | Standard Deviation (μg/mL) | Reference |

| Warfarin | 3.47 | 1.87 | |

| This compound | 1.25 | 0.81 |

Experimental Protocols

This section provides a detailed methodology for the quantification of warfarin and this compound in human plasma, a critical procedure for utilizing this compound as a biomarker for CYP2C9 activity. The following protocol is a synthesis of methods described in the literature.

Objective

To simultaneously quantify the concentrations of warfarin and this compound in human plasma samples by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Materials and Reagents

-

Warfarin and this compound analytical standards

-

Internal Standard (e.g., p-chlorowarfarin or carbamazepine)

-

HPLC-grade methanol, acetonitrile, and isopropanol

-

Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4)

-

Ultrapure water

-

Human plasma (drug-free for calibration standards)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Vortex mixer, centrifuge, and sample evaporator

Instrumentation

-

HPLC system with a pump, autosampler, and column oven

-

UV-Vis or Fluorescence detector

-

Reversed-phase C18 or chiral column (e.g., Chiral CD-Ph for enantiomeric separation)

-

Data acquisition and analysis software

Procedure

-

Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of warfarin, this compound, and the internal standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solutions.

-

Spike drug-free human plasma with the working standard solutions to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (e.g., 0.01 to 20.0 µg/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard solution and vortex.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150-200 µL of the mobile phase.

-

-

Chromatographic Conditions

-

Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) or isopropanol and potassium phosphate buffer (40:60)).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for general quantification. A chiral column is necessary for separating enantiomers.

-

Detection: UV detection at 305 or 308 nm or fluorescence detection with excitation at 310 nm and emission at 390 nm.

-

Injection Volume: 50 µL.

-

-

Data Analysis

-

Integrate the peak areas of warfarin, this compound, and the internal standard.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of warfarin and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for this experimental protocol.

Figure 2: Experimental Workflow for this compound Quantification.

Logical Framework for Biomarker Interpretation

The concentration of this compound, or more robustly, the metabolic ratio of this compound to warfarin, directly reflects the in vivo activity of CYP2C9. A lower metabolic ratio indicates reduced CYP2C9 function, which can be due to genetic factors (e.g., CYP2C92 or CYP2C93 alleles) or co-administration of a CYP2C9 inhibitor. Conversely, a higher metabolic ratio suggests normal or induced CYP2C9 activity. This relationship forms the basis for its use as a clinical and research biomarker.

Figure 3: Logical Relationship of this compound as a Biomarker.

Conclusion

This compound is a well-established and valuable biomarker for assessing CYP2C9 activity. Its formation is a direct consequence of the metabolic action of CYP2C9 on the pharmacologically more potent (S)-enantiomer of warfarin. The quantification of this compound in plasma, in conjunction with the parent drug, provides a reliable measure of an individual's CYP2C9 metabolic phenotype. This information is invaluable for dose adjustments in warfarin therapy, for understanding interindividual variability in drug response, and for evaluating the potential for drug-drug interactions with investigational new drugs that are metabolized by CYP2C9. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound as a biomarker in their studies.

References

7-Hydroxywarfarin: An In-Depth Technical Guide to its Anticoagulant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process generates a variety of hydroxylated metabolites. Among these, 7-hydroxywarfarin stands out as a major metabolite, particularly of the more potent (S)-warfarin enantiomer, with its formation almost exclusively catalyzed by the CYP2C9 enzyme. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive grasp of warfarin's overall therapeutic and toxicological profile. This technical guide provides an in-depth analysis of the anticoagulant activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Anticoagulant Activity of this compound

The primary mechanism of action for warfarin and its active analogues is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme. This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of functional vitamin K-dependent coagulation factors (II, VII, IX, and X) and thereby producing an anticoagulant effect.

Extensive research indicates that This compound is largely considered an inactive metabolite with negligible direct anticoagulant activity . Studies have shown that this compound "loses the inhibition efficacy" on human VKOR, the molecular target of warfarin. This lack of significant direct activity contrasts with other warfarin metabolites, such as warfarin alcohols, which have been shown to possess some coumarin-like anticoagulant effects.

While its direct anticoagulant effect is minimal, this compound can indirectly influence the overall anticoagulant response to warfarin therapy through its interaction with the CYP2C9 enzyme.

Indirect Activity: Inhibition of CYP2C9

This compound has been identified as a competitive inhibitor of CYP2C9, the very enzyme responsible for its formation from (S)-warfarin. This product inhibition can potentially modulate the metabolism of warfarin, leading to altered plasma concentrations of the active drug. This feedback mechanism is an important consideration in the pharmacokinetic and pharmacodynamic modeling of warfarin therapy.

Data Presentation

The following tables summarize the available quantitative data regarding the interaction of this compound with its metabolic enzyme, CYP2C9. To date, specific quantitative data for the direct anticoagulant activity of this compound (e.g., IC50 for VKOR inhibition or direct effect on prothrombin time) is not prominently available in the literature, reflecting its general classification as an inactive metabolite in this regard.

| Compound | Assay | Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| This compound | S-Warfarin 7-hydroxylation | Recombinant CYP2C9 | ~20.8 | 19.5 | Competitive |

| S-Warfarin | S-Warfarin 7-hydroxylation | Recombinant CYP2C9 | ~2.6 | - | Substrate |

Table 1: Inhibitory activity of this compound on CYP2C9-mediated S-warfarin metabolism.

| Metabolite | Relative Potency vs. Warfarin (Direct VKOR Inhibition) |

| This compound | Negligible / Inactive |

| Warfarin Alcohols | Possess some anticoagulant activity |

Table 2: Comparative direct anticoagulant activity of warfarin metabolites.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Warfarin's Mechanism of Action

Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle.

Metabolism of S-Warfarin and Product Inhibition by this compound

Caption: CYP2C9 metabolizes S-Warfarin; this compound inhibits CYP2C9.

Experimental Workflow for In Vitro VKOR Inhibition Assay

Caption: Workflow for assessing VKORC1 inhibition in vitro.

Experimental Workflow for Prothrombin Time (PT) Assay

Caption: Workflow for the in vitro Prothrombin Time (PT) assay.

Experimental Protocols

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound on the enzymatic activity of VKORC1.

Materials:

-

Microsomes prepared from cells overexpressing human VKORC1.

-

Vitamin K1 epoxide.

-

Dithiothreitol (DTT) or other suitable reducing agent.

-

Test compounds (e.g., warfarin, this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Quenching solution (e.g., 1M HCl).

-

Extraction solvent (e.g., hexane/isopropanol).

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Vitamin K1 epoxide in ethanol.

-

Prepare a working solution of the test compound at various concentrations.

-

-

Enzyme Inhibition:

-

In a microcentrifuge tube, combine the incubation buffer, DTT, and the microsomal preparation.

-

Add the test compound solution or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Vitamin K1 epoxide substrate.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the quenching solution.

-

Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases.

-

-

Analysis:

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system to separate and quantify the amounts of Vitamin K1 and Vitamin K1 epoxide.

-

-

Data Analysis:

-

Calculate the percentage of VKOR inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Prothrombin Time (PT) Assay

Objective: To assess the effect of a test compound on the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Pooled normal human plasma (citrated).

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent.

-

Thromboplastin-calcium reagent.

-

Coagulometer.

Procedure:

-

Sample Preparation:

-

Thaw the pooled normal human plasma at 37°C.

-

Add a small volume of the test compound solution at various concentrations to aliquots of the plasma. An equivalent volume of the solvent should be added to the control plasma.

-

Incubate the plasma samples with the test compound for a specified period at 37°C.

-

-

PT Measurement:

-

Pipette an aliquot of the plasma sample (e.g., 100 µL) into a coagulometer cuvette.

-

Pre-warm the cuvette at 37°C for a defined time (e.g., 3 minutes).

-

Add a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the cuvette to initiate clotting.

-

The coagulometer will automatically measure the time in seconds for a fibrin clot to form.

-

-

Data Analysis:

-

Record the clotting time for each concentration of the test compound and the control.

-

Compare the clotting times of the test samples to the control to determine the effect of the compound on prothrombin time. An increase in clotting time indicates an anticoagulant effect.

-

Conclusion

This compound, a principal metabolite of (S)-warfarin, exhibits negligible direct anticoagulant activity due to its lack of inhibitory effect on the primary anticoagulant target, Vitamin K epoxide reductase. Its main pharmacological relevance lies in its ability to competitively inhibit CYP2C9, the enzyme responsible for its own formation. This product inhibition can influence the metabolic clearance of the parent drug, S-warfarin, thereby indirectly modulating the overall anticoagulant response. For drug development and clinical pharmacology, while this compound itself is not a direct contributor to anticoagulation, its formation and subsequent interaction with CYP2C9 are important parameters in understanding the complex pharmacokinetic and pharmacodynamic profile of warfarin.

In Vitro Functional Analysis of 7-Hydroxywarfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxywarfarin, a primary metabolite of the widely prescribed anticoagulant warfarin, has long been considered a less active byproduct of warfarin metabolism. However, emerging in vitro research has illuminated its significant role in modulating the overall anticoagulant effect of the parent drug. This technical guide provides an in-depth analysis of the in vitro studies on this compound's function, focusing on its metabolic profile, its direct anticoagulant properties, and its inhibitory effects on key enzymes in warfarin's metabolic pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Warfarin, a vitamin K antagonist, is a cornerstone of oral anticoagulant therapy. Its therapeutic efficacy is, however, complicated by a narrow therapeutic index and significant inter-individual variability in patient response, largely attributable to variations in its metabolism. The hydroxylation of warfarin, primarily mediated by the cytochrome P450 (CYP) enzyme system, leads to the formation of several metabolites, with this compound being one of the most prominent. Understanding the in vitro function of this compound is crucial for elucidating the complete pharmacological profile of warfarin and for the development of safer and more predictable anticoagulant therapies.

This guide will delve into the key in vitro aspects of this compound's function: its formation via CYP-mediated metabolism, its direct activity as an anticoagulant through inhibition of Vitamin K Epoxide Reductase (VKOR), and its feedback inhibition on CYP2C9, the primary enzyme responsible for S-warfarin metabolism.

Warfarin Metabolism to this compound

The conversion of warfarin to its hydroxylated metabolites is a critical step in its detoxification and elimination. The S-enantiomer of warfarin, which is 3-5 times more potent as an anticoagulant than the R-enantiomer, is primarily metabolized to 7-hydroxy S-warfarin by the polymorphic enzyme CYP2C9.[1]

Key Enzymes and Metabolic Pathways

-

CYP2C9: This is the principal enzyme responsible for the 7-hydroxylation of the more potent S-warfarin.[1]

-

Other CYPs: While CYP2C9 is primary for S-warfarin, other isoforms like CYP1A2 and CYP2C19 can also contribute to the formation of 7-hydroxy R-warfarin.[2]

The metabolic conversion can be visualized as a single-step enzymatic reaction.

In Vitro Anticoagulant Function of this compound

While traditionally viewed as an inactive metabolite, in vitro studies have demonstrated that this compound does possess some, albeit significantly reduced, anticoagulant activity compared to its parent compound. This activity is primarily attributed to its ability to inhibit Vitamin K Epoxide Reductase (VKOR), the molecular target of warfarin.

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The anticoagulant effect of warfarin and its metabolites is achieved by inhibiting VKOR, which in turn disrupts the vitamin K cycle and the synthesis of active clotting factors.[1] A cellular assay measuring γ-glutamyl carboxylation, a direct downstream effect of VKOR activity, has been instrumental in quantifying the inhibitory potential of warfarin metabolites.

Table 1: In Vitro Inhibition of VKOR by Warfarin and its Metabolites

| Compound | IC50 (nM) |

| (S)-Warfarin | 2.6 |

| (R)-Warfarin | 25 |

| (S)-7-Hydroxywarfarin | >10,000 |

| (R)-7-Hydroxywarfarin | >10,000 |

| (S)-6-Hydroxywarfarin | 80 |

| (S)-8-Hydroxywarfarin | >10,000 |

| (S)-10-Hydroxywarfarin | 230 |

| Warfarin Alcohols | 1,100 |

Data sourced from Haque et al., 2014.[1]

As indicated in Table 1, this compound exhibits substantially weaker inhibition of VKOR compared to warfarin, with an IC50 value greater than 10,000 nM. This suggests that its direct contribution to the overall anticoagulant effect is minimal under normal physiological concentrations.

Feedback Inhibition of CYP2C9 by this compound

A crucial aspect of this compound's function is its ability to act as a competitive inhibitor of CYP2C9, the very enzyme responsible for its formation from S-warfarin. This feedback inhibition can influence the metabolic clearance of S-warfarin, potentially leading to its accumulation and an enhanced anticoagulant effect.

Enzyme Inhibition Kinetics

In vitro studies using human liver microsomes and recombinant CYP2C9 have been pivotal in characterizing the inhibitory kinetics of this compound.

Table 2: Kinetic Parameters for this compound Inhibition of S-Warfarin Metabolism

| Parameter | Recombinant CYP2C9 | Human Liver Microsomes |

| Km for S-7-hydroxywarfarin formation (µM) | 2.3 | 5.2 |

| Vmax for S-7-hydroxywarfarin formation (pmol/min/nmol P450 or mg protein) | 68 | 173 |

| IC50 of this compound (µM) | ~20.8 (approx. 8-fold higher than warfarin) | Not explicitly stated, but consistent with competitive inhibition |

| Ki of this compound (µM) | 10.35 (4.5-fold higher than Km for S-warfarin) | 44.2 (8.5-fold higher than Km for S-warfarin) |

| Mechanism of Inhibition | Competitive | Competitive |

Data compiled from Jones et al., 2010.

The data clearly indicates that this compound acts as a competitive inhibitor of CYP2C9. Although its affinity for the enzyme (as reflected by the Ki value) is weaker than that of S-warfarin, its accumulation in plasma could lead to clinically relevant inhibition of warfarin metabolism.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments discussed in this guide.

CYP2C9 Inhibition Assay using Human Liver Microsomes

This protocol is adapted from methodologies described in studies investigating the inhibition of S-warfarin metabolism.

Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin.

Materials:

-

Pooled human liver microsomes (HLMs)

-

S-warfarin (substrate)

-

This compound (inhibitor)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In microcentrifuge tubes, pre-incubate HLMs (e.g., 0.1 mg/mL final concentration) with varying concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes). A control with no inhibitor should be included.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a solution containing S-warfarin (at a concentration close to its Km, e.g., 5 µM) and the NADPH regenerating system to the pre-incubated HLM-inhibitor mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to new tubes for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of 7-hydroxy S-warfarin in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of 7-hydroxy S-warfarin formation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Determine the Ki value and the mechanism of inhibition by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

-

Cell-Based γ-Glutamyl Carboxylation (VKOR Inhibition) Assay

This protocol is based on the methodology developed by Haque et al. (2014) for assessing VKOR inhibition by warfarin metabolites.

Objective: To determine the IC50 of this compound for the inhibition of VKOR activity in a cellular context.

Materials:

-

HEK 293 cell line engineered to express a chimeric protein (F9CH) containing the Gla domain of factor IX.

-

Cell culture medium and supplements.

-

Vitamin K1.

-

This compound.

-

Doxycycline (for inducible expression, if applicable).

-

ELISA kit for detecting carboxylated F9CH.

Procedure:

-

Cell Culture and Induction:

-

Culture the engineered HEK 293 cells under standard conditions.

-

If using an inducible system, treat the cells with doxycycline to induce the expression of the F9CH reporter protein.

-

-

Treatment:

-

Treat the cells with a fixed, suboptimal concentration of vitamin K1 (to ensure sensitivity to inhibition).

-

Concurrently, treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for protein expression, carboxylation, and inhibition.

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the secreted F9CH protein.

-

-

ELISA Analysis:

-

Quantify the amount of γ-carboxylated F9CH in the supernatant using a specific ELISA. This assay typically uses an antibody that recognizes the carboxylated Gla domain.

-

-

Data Analysis:

-

Normalize the carboxylation levels to a control (e.g., total protein or a co-expressed reporter).

-

Plot the percentage of inhibition of carboxylation against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The in vitro functional analysis of this compound reveals a multifaceted role that extends beyond its status as a simple metabolite. While its direct anticoagulant activity via VKOR inhibition is significantly lower than that of warfarin, its competitive inhibition of CYP2C9 presents a clinically relevant mechanism through which it can modulate the pharmacokinetics and pharmacodynamics of the parent drug. The data and protocols presented in this guide underscore the importance of characterizing the activity of drug metabolites to gain a comprehensive understanding of a drug's overall effect. For researchers and professionals in drug development, these insights are invaluable for building more accurate predictive models of drug efficacy and safety, and for designing future anticoagulant therapies with improved therapeutic profiles. Further in vitro investigations, particularly those exploring the impact of genetic polymorphisms in CYP2C9 on the inhibitory potency of this compound, will continue to refine our understanding of this important metabolite.

References

The Biological Significance of Warfarin Metabolism to 7-Hydroxywarfarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolic transformation in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolism of the more potent S-enantiomer of warfarin is predominantly catalyzed by CYP2C9, leading to the formation of 7-hydroxywarfarin. This hydroxylation is not merely a route of elimination but a critical determinant of warfarin's therapeutic efficacy and safety profile. This compound is the most abundant warfarin metabolite in human plasma and urine, yet it possesses significantly diminished anticoagulant activity compared to the parent compound. Furthermore, emerging evidence indicates that this compound can act as a competitive inhibitor of CYP2C9, creating a feedback loop that can influence warfarin clearance and contribute to the well-documented interindividual variability in warfarin response. This guide provides a comprehensive technical overview of the biological significance of warfarin's metabolism to this compound, including its impact on pharmacokinetics, pharmacodynamics, and the clinical implications for drug development and personalized medicine.

Introduction: The Central Role of CYP2C9 in Warfarin Metabolism

Warfarin is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-form exhibiting 3 to 5 times greater anticoagulant potency. The metabolic clearance of (S)-warfarin is almost exclusively handled by the polymorphic enzyme CYP2C9, which catalyzes its hydroxylation at the 7-position to form this compound[1]. This metabolic pathway is the primary route of inactivation for the more active enantiomer of warfarin, making the efficiency of this process a key factor in determining the circulating levels of active drug and, consequently, the intensity of the anticoagulant effect[2].

In contrast, (R)-warfarin is metabolized by multiple CYP enzymes, including CYP1A2, CYP3A4, and to a lesser extent, CYP2C19, into various hydroxylated metabolites such as 6-, 8-, and 10-hydroxywarfarin[3]. Due to the primary role of CYP2C9 in metabolizing the more potent (S)-enantiomer, genetic variations in the CYP2C9 gene and drug-drug interactions involving this enzyme have a profound impact on warfarin therapy.

Pharmacokinetics of S-Warfarin and this compound

The conversion of S-warfarin to this compound significantly alters its pharmacokinetic profile, leading to a more rapid elimination from the body. While specific pharmacokinetic parameters for this compound are not as extensively documented as for warfarin, the available data underscores the differences between the parent drug and its major metabolite.

| Parameter | S-Warfarin | S-7-Hydroxywarfarin | Reference |

| Half-life (t½) | 21-43 hours | Shorter than S-warfarin | [4] |

| Clearance (CL) | ~0.144 L/h (for a 70 kg individual) | Higher than S-warfarin | [5] |

| Volume of Distribution (Vd) | ~10 L (for a 70kg individual) | Data not readily available | |

| Primary Route of Elimination | Hepatic metabolism (primarily by CYP2C9) | Further metabolism and renal excretion |

Diminished Anticoagulant Activity of this compound

Feedback Inhibition of CYP2C9 by this compound

A crucial aspect of the biological significance of this compound is its ability to act as a competitive inhibitor of its own formative enzyme, CYP2C9. This product inhibition creates a negative feedback loop that can modulate the metabolism of S-warfarin. Although this compound has a weaker affinity for CYP2C9 compared to the parent compound, its high concentrations in plasma suggest that this inhibition can be physiologically relevant.

| Compound | IC50 for CYP2C9 Inhibition | Ki for CYP2C9 Inhibition | Reference |

| Racemic Warfarin | ~2.6 µM | - | |

| Racemic this compound | ~20.8 µM (8-fold higher than warfarin) | 44.2 µM (8.5-fold higher than Km for S-warfarin) |

This feedback inhibition may contribute to the complex dose-response relationship of warfarin and the observed interindividual variability. High levels of this compound could potentially slow the clearance of S-warfarin, leading to its accumulation and an increased risk of bleeding.

Clinical Implications

The metabolism of warfarin to this compound has several important clinical implications:

-

Genetic Polymorphisms in CYP2C9: Individuals with genetic variants of CYP2C9 that result in decreased enzyme activity (e.g., CYP2C92 and CYP2C93) metabolize S-warfarin to this compound at a slower rate. This leads to higher plasma concentrations of the active drug, an exaggerated anticoagulant response, and an increased risk of bleeding. Genotyping for these variants is now a valuable tool for personalizing warfarin dosing.

-

Drug-Drug Interactions: Co-administration of drugs that are inhibitors of CYP2C9 can significantly reduce the formation of this compound, leading to elevated warfarin levels and an increased risk of hemorrhage. Conversely, inducers of CYP2C9 can accelerate the metabolism of S-warfarin, potentially leading to sub-therapeutic anticoagulation.

-

Therapeutic Drug Monitoring: While monitoring of warfarin therapy is typically done using the prothrombin time/international normalized ratio (INR), in certain clinical scenarios, such as suspected drug interactions or unexpected INR results, the measurement of warfarin and this compound plasma concentrations can provide valuable insights into the patient's metabolic status.

Experimental Protocols

HPLC-Based Quantification of Warfarin and this compound in Plasma

Objective: To simultaneously quantify the concentrations of warfarin and this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., p-chlorowarfarin).

-

Acidify the sample with a small volume of acetic acid.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or diphenyl column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile).

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at approximately 308 nm or fluorescence detection with excitation at ~310 nm and emission at ~390 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of warfarin and this compound.

-

Calculate the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

-

In Vitro CYP2C9 Inhibition Assay

Objective: To determine the inhibitory potential of a compound (e.g., this compound) on CYP2C9-mediated warfarin metabolism.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system, and a buffer (e.g., potassium phosphate).

-

Add the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate (S-warfarin).

-

-

Reaction Termination:

-

After a defined incubation period, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (this compound) using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Vitamin K Epoxide Reductase (VKOR) Activity Assay

Objective: To measure the activity of VKORC1 and assess its inhibition by compounds like warfarin.

Methodology:

-

Microsome Preparation:

-